The primary application of 2-[4-(Benzylamino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone, as indicated by the provided literature, is in the field of cancer research. It has shown promising results as a potential antitumor agent due to its ability to inhibit DNMT3A [].
In a study involving KG-1 cells, a human acute myelogenous leukemia cell line, 2-[4-(Benzylamino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone demonstrated the ability to induce luciferase re-expression in a stable construct controlled by a cytomegalovirus (CMV) promoter silenced by methylation []. This finding suggests its potential to reverse epigenetic silencing and reactivate silenced tumor suppressor genes.
Furthermore, in human lymphoma U-937 and RAJI cells, the compound exhibited antiproliferative effects and induced cell death at low micromolar concentrations []. This activity aligns with its DNMT3A inhibitory potency, highlighting its potential as an anticancer agent.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: